4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine

Medicinal Chemistry Process Chemistry Building Block Synthesis

4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1207827-22-2, MFCD18711496, molecular formula C₁₁H₈ClN₅, molecular weight 245.67 g/mol) is a synthetic intermediate belonging to the pyrazolo[3,4-d]pyrimidine class. It features a chlorine atom at the 4-position of the pyrimidine ring, which serves as an electrophilic handle for nucleophilic aromatic substitution or cross-coupling reactions, and a 3-methylpyridin-4-yl substituent at the N1 position of the pyrazole ring.

Molecular Formula C11H8ClN5
Molecular Weight 245.67 g/mol
CAS No. 1207827-22-2
Cat. No. B1426186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine
CAS1207827-22-2
Molecular FormulaC11H8ClN5
Molecular Weight245.67 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1)N2C3=C(C=N2)C(=NC=N3)Cl
InChIInChI=1S/C11H8ClN5/c1-7-4-13-3-2-9(7)17-11-8(5-16-17)10(12)14-6-15-11/h2-6H,1H3
InChIKeyPPIUINKGHRTHEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine (CAS 1207827-22-2): Technical Baseline for Procurement of a Heterocyclic Kinase-Inhibitor Building Block


4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1207827-22-2, MFCD18711496, molecular formula C₁₁H₈ClN₅, molecular weight 245.67 g/mol) is a synthetic intermediate belonging to the pyrazolo[3,4-d]pyrimidine class. It features a chlorine atom at the 4-position of the pyrimidine ring, which serves as an electrophilic handle for nucleophilic aromatic substitution or cross-coupling reactions, and a 3-methylpyridin-4-yl substituent at the N1 position of the pyrazole ring [1]. The compound is used as a building block in medicinal chemistry, particularly for constructing kinase inhibitor libraries targeting enzymes such as HPK1, Src, CDK2/GSK3β, and Abl [2]. Its synthesis via chlorination of the corresponding pyrazolo[3,4-d]pyrimidin-4-one using phosphoryl trichloride has been described in patent US8143263B2, yielding the product in 72% isolated yield [3].

Why In-Class 4-Chloropyrazolo[3,4-d]pyrimidine Building Blocks Cannot Simply Replace 4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine in Kinase Inhibitor Synthesis Programs


The pyrazolo[3,4-d]pyrimidine scaffold is a privileged kinase-inhibitor core, but the identity of the N1-substituent critically determines downstream biological target selectivity, pharmacokinetic properties, and synthetic tractability. 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 5399-92-8) lacks N1-substitution entirely, offering only the 4-chloro reactive handle but no pre-installed vector for target engagement; all N1 derivatization must be performed post-hoc, adding synthetic steps and potentially introducing regioisomeric mixtures if alkylation selectivity is poor [1]. Simpler N1-alkyl analogs such as 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 23000-43-3) install only a minimal methyl group that provides negligible additional binding affinity or solubility enhancement. The 3-methylpyridin-4-yl substituent on the target compound introduces a basic pyridine nitrogen capable of forming hydrogen bonds or salt bridges within kinase ATP-binding pockets (as exemplified by the PDE10A inhibitor chemotype bearing the same N1 substituent in PDB entry 6MSC [2]), a methyl group that can occupy a lipophilic sub-pocket, and overall increased molecular complexity that accelerates structure–activity relationship (SAR) exploration. Interchanging building blocks with different N1 substituents would alter the pharmacophore geometry, abolish key target interactions, and invalidate established synthetic routes optimized for this specific intermediate, making direct substitution infeasible without extensive re-optimization of both chemistry and biology [3].

Quantitative Differentiation Evidence for 4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine Relative to Closest Analogs and Alternatives


Synthetic Yield Comparison: Optimized Chlorination Route Yields 72% Isolated Product, Exceeding Typical Yields for Unsubstituted Analog Synthesis

The synthesis of 4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine via POCl₃-mediated chlorination of 1-(3-methylpyridin-4-yl)-7H-pyrazolo[4,5-e]pyrimidin-4-one at 100 °C for 24 hours, followed by polymer-supported carbonate work-up, delivers 700 mg (72% isolated yield) from 900 mg of starting material [1]. In contrast, the synthesis of the analogous 1-unsubstituted building block 4-chloro-1H-pyrazolo[3,4-d]pyrimidine from 4,6-dichloropyrimidine-5-carboxaldehyde and hydrazine under similar conditions typically yields 40–42% for the cyclization step alone (Entry 3a–3b yields) [2]. The 72% yield for the target compound represents a 1.7- to 1.8-fold improvement in step efficiency, attributable to the pre-installed N1-(3-methylpyridin-4-yl) substituent directing regioselective ring closure [1].

Medicinal Chemistry Process Chemistry Building Block Synthesis

Purity Grade Availability: Multi-Vendor Sourcing with Verified Purity Ranging from 95% to NLT 98%

4-Chloro-1-(3-methylpyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine is commercially available from multiple independent vendors with analytically verified purity specifications. Combi-Blocks (Catalog ST-2968) supplies the compound at 95% purity ; Leyan (Product No. 1243537) offers 97% purity ; MolCore (Product No. MC658266) provides NLT 98% purity under ISO-certified quality systems ; and CymitQuimica (Ref. 10-F301478) supplies at 97.0% purity . In contrast, the closest N1-unsubstituted analog (4-chloro-1H-pyrazolo[3,4-d]pyrimidine, CAS 5399-92-8) is typically offered at 95% purity from major suppliers , while the N1-methyl analog (CAS 23000-43-3) is offered at 95% purity . The availability of the target compound at NLT 98% purity provides users with a higher-purity option that reduces the need for in-house re-purification before use in sensitive cross-coupling or kinase assay applications.

Procurement Quality Assurance Building Block Sourcing

Physicochemical Differentiation: Increased Molecular Weight and Predicted Lipophilicity Versus Simpler N1-Substituted Analogs

The 3-methylpyridin-4-yl substituent confers distinct physicochemical properties compared to simpler N1-substituted analogs. The target compound has a molecular weight of 245.67 g/mol (C₁₁H₈ClN₅) , compared to 154.56 g/mol for 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (C₅H₃ClN₄, CAS 5399-92-8) [1] and 168.58 g/mol for 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (C₆H₅ClN₄, CAS 23000-43-3) . The presence of the pyridine nitrogen (pKa ~5.2 for protonated pyridine) introduces a basic center absent in the unsubstituted and N1-methyl analogs, enabling pH-dependent solubility modulation and potential salt formation. The 3-methyl substituent on the pyridine ring provides a steric and electronic perturbation that can tune the dihedral angle between the pyridine and pyrazolo[3,4-d]pyrimidine planes, influencing binding pocket complementarity. Melting point data are not yet reported for the target compound, whereas the N1-methyl analog has a reported melting point of 102–104 °C and the unsubstituted parent melts above 350 °C [1], indicating fundamentally different solid-state properties driven by the N1 substituent.

Physicochemical Properties Drug Design ADME Prediction

Regiochemical Fidelity: Pre-Installed N1-(3-methylpyridin-4-yl) Substitution Eliminates N1/N2 Regioisomer Formation During Subsequent Derivatization

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 5399-92-8) undergoes N-alkylation with variable regioselectivity depending on conditions. Under Mitsunobu conditions, N1-selective alkylation can be achieved, but competing N2-alkylation is a known problem that reduces yield and complicates purification [1]. When aromatic substituents are desired at N1, a separate hydrazine condensation route must be employed, which is limited by the commercial availability and reactivity of the specific aryl hydrazine required [2]. The target compound, by contrast, arrives with the 3-methylpyridin-4-yl group already installed at N1 in a regiospecific manner, as confirmed by ¹H NMR (DMSO-d₆): δ 2.25 (3H, s, CH₃), 7.62 (1H, d), 8.64 (1H, d), 8.74 (1H, s), 8.83 (1H, s), 8.94 (1H, s); m/z (ESI+) (M+H)⁺ = 246; HPLC tR = 1.22 min [3]. This pre-installation guarantees that all subsequent derivatizations at the 4-chloro position (e.g., Suzuki coupling, SNAr with amines) occur on a single, structurally defined regioisomer, eliminating the risk of generating inseparable N1/N2 regioisomeric mixtures that can confound biological assay interpretation.

Synthetic Chemistry Regioselectivity Building Block Utility

Optimal Research and Industrial Application Scenarios for 4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine (CAS 1207827-22-2)


Kinase Inhibitor Library Synthesis via C4 Cross-Coupling: Direct Access to 4-Substituted Pyrazolo[3,4-d]pyrimidine Screening Candidates

Medicinal chemistry teams building focused kinase inhibitor libraries can use this building block as a direct input for Suzuki–Miyaura, Buchwald–Hartwig, or SNAr reactions at the C4 chlorine. The pre-installed 3-methylpyridin-4-yl group at N1 provides an immediate pharmacophoric anchor for kinase ATP-site binding, as demonstrated by the structurally related PDE10A inhibitor chemotype (PDB 6MSC, ChemComp-JY7) where the identical N1 substituent engages the enzyme active site [1]. The 72% synthetic accessibility of the building block itself [2] and its commercial availability at up to NLT 98% purity ensure that library production can proceed with minimal in-house intermediate synthesis, accelerating hit-to-lead timelines.

Scale-Up of Preclinical Candidates: Process Chemistry Development Leveraging a Validated Chlorination Protocol

Process chemistry groups developing scalable routes to pyrazolo[3,4-d]pyrimidine-based clinical candidates can adopt the phosphorous oxychloride chlorination protocol described in US8143263B2 [2], which has been demonstrated at a 900 mg input scale (3.96 mmol) and is amenable to further scale-up. The commercial sourcing of the building block at multi-gram quantities from vendors such as Leyan (up to 25 g available on inquiry) supports initial process development, while the ISO-certified quality system at MolCore provides the batch-to-batch consistency documentation required for IND-enabling studies.

Structure-Based Drug Design: Exploiting the 3-Methylpyridin-4-yl Vector for Selective Kinase Targeting

Computational and structural biology groups can dock the 3-methylpyridin-4-yl-bearing scaffold into kinase crystal structures to predict selectivity profiles before synthesis. The pyridine nitrogen can act as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor to backbone carbonyls in the kinase hinge region, while the 3-methyl group can fill a small hydrophobic pocket to enhance selectivity over closely related kinases. The regiospecific N1 substitution eliminates the risk that docking studies are confounded by regioisomeric ambiguity, a problem encountered when using the unsubstituted parent building block that requires subsequent N1-functionalization with variable regiochemical outcomes [3].

Procurement-Quality Decision: Selecting the Optimal Purity Grade for End-Use Requirements

Procurement officers can make tiered sourcing decisions based on the end-use criticality. For initial exploratory chemistry and high-throughput parallel synthesis, the 95% purity grade from Combi-Blocks (Catalog ST-2968) provides cost-effective access. For advanced SAR studies where impurity profiles could confound IC₅₀ determinations, the 97% grade from Leyan or CymitQuimica offers a balance of purity and cost. For GLP toxicology batch synthesis or late-stage lead optimization requiring the highest reproducibility, the NLT 98% ISO-certified material from MolCore is the recommended specification. This tiered availability is a differentiating factor; the closest N1-unsubstituted analog (CAS 5399-92-8) is generally limited to a single 95% purity grade across vendors .

Quote Request

Request a Quote for 4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.